molecular formula C16H21N3O2S B268872 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide

Cat. No. B268872
M. Wt: 319.4 g/mol
InChI Key: DZMCGWNGXMAAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound belongs to the class of benzamide derivatives and has been found to inhibit the activity of a protein called checkpoint kinase 1 (CHK1). CHK1 plays a crucial role in the DNA damage response pathway, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Mechanism of Action

CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. CHK1 is activated in response to DNA damage, and its inhibition leads to the accumulation of DNA damage and the sensitization of cancer cells to DNA-damaging agents. 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide inhibits the activity of CHK1 by binding to its ATP-binding site, which prevents the phosphorylation of downstream targets involved in the DNA damage response pathway.
Biochemical and Physiological Effects:
3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been shown to induce DNA damage and cell cycle arrest in cancer cells. In addition, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models. Moreover, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been shown to exhibit synergistic effects with other cancer drugs, such as PARP inhibitors and CDK inhibitors.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide is its specificity towards CHK1, which makes it a valuable tool for studying the DNA damage response pathway. Moreover, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models, which makes it a promising candidate for cancer treatment. However, one of the limitations of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide is its low solubility, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide. One direction is to investigate the potential of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide in combination with other cancer drugs, such as immune checkpoint inhibitors and targeted therapies. Another direction is to develop more potent and selective CHK1 inhibitors with improved pharmacokinetic properties. Moreover, the role of CHK1 in cancer stem cells and tumor microenvironment should be further investigated to gain a better understanding of its potential as a therapeutic target.

Synthesis Methods

The synthesis of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3,4-dichlorobenzamide with diethylamine to form 3,4-dichloro-N,N-diethylbenzamide. This intermediate is then reacted with cyclopropyl isocyanate to form 3-{[(cyclopropylcarbonyl)amino]carbonyl}-N,N-diethylbenzamide. The final step involves the reaction of the intermediate with thiourea to form 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide. The overall yield of the synthesis is approximately 15%.

Scientific Research Applications

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been extensively studied for its potential in cancer treatment. In vitro studies have shown that 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide inhibits the activity of CHK1, which leads to the accumulation of DNA damage and the sensitization of cancer cells to chemotherapy and radiation therapy. In vivo studies have shown that 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide can enhance the efficacy of chemotherapy and radiation therapy in various cancer models, including breast cancer, lung cancer, and colon cancer. Moreover, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been shown to exhibit synergistic effects with other cancer drugs, such as PARP inhibitors and CDK inhibitors.

properties

Product Name

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

3-(cyclopropanecarbonylcarbamothioylamino)-N,N-diethylbenzamide

InChI

InChI=1S/C16H21N3O2S/c1-3-19(4-2)15(21)12-6-5-7-13(10-12)17-16(22)18-14(20)11-8-9-11/h5-7,10-11H,3-4,8-9H2,1-2H3,(H2,17,18,20,22)

InChI Key

DZMCGWNGXMAAEB-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2CC2

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.